molecular formula C15H9FO B12610144 (2-Ethynylphenyl)(4-fluorophenyl)methanone CAS No. 918442-25-8

(2-Ethynylphenyl)(4-fluorophenyl)methanone

Cat. No.: B12610144
CAS No.: 918442-25-8
M. Wt: 224.23 g/mol
InChI Key: AGPFOLFUWNAKGN-UHFFFAOYSA-N
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Description

(2-Ethynylphenyl)(4-fluorophenyl)methanone is an organic compound that belongs to the class of aryl ketones It features a methanone group bonded to a 2-ethynylphenyl and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethynylphenyl)(4-fluorophenyl)methanone typically involves the coupling of 2-ethynylphenylboronic acid with 4-fluorobenzoyl chloride using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: (2-Ethynylphenyl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethynyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

(2-Ethynylphenyl)(4-fluorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethynylphenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The ethynyl and fluorophenyl groups contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • (2-Fluorophenyl)(4-fluorophenyl)methanone
  • (4-Ethynylphenyl)(4-fluorophenyl)methanone
  • (4-Fluorophenyl)(2-furyl)methanone

Comparison: (2-Ethynylphenyl)(4-fluorophenyl)methanone is unique due to the presence of both ethynyl and fluorophenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

CAS No.

918442-25-8

Molecular Formula

C15H9FO

Molecular Weight

224.23 g/mol

IUPAC Name

(2-ethynylphenyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C15H9FO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h1,3-10H

InChI Key

AGPFOLFUWNAKGN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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